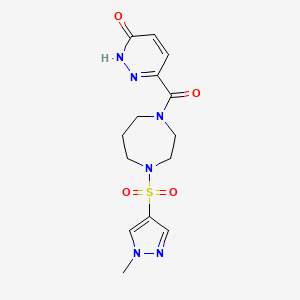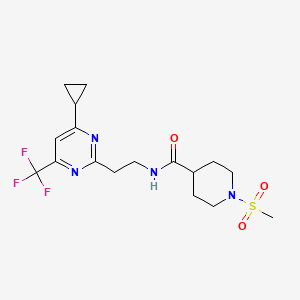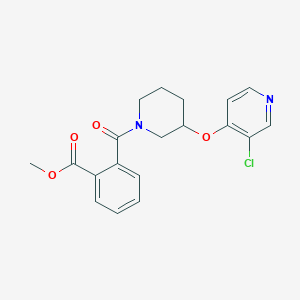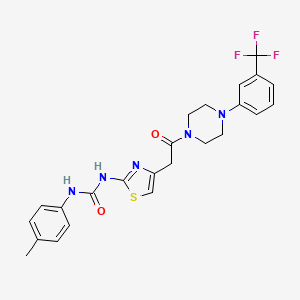![molecular formula C12H13F3N2 B2958199 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860786-84-1](/img/structure/B2958199.png)
8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is a structure composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline and its derivatives have been extensively synthesized for the development of industrially useful elements like dyes, optical, electro-luminescent materials . The trifluoromethyl substituted quinoxaline compounds have attracted substantial interest in various fields of chemistry including the agrochemical and pharmaceutical industries .Physical and Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It is insoluble in water and soluble in common organic solvents .Scientific Research Applications
Anion Recognition and Sensing
The fluorinated pyrroloquinoxaline derivatives, such as those discussed by P. Anzenbacher et al. (2000), are utilized as neutral anion receptors. These compounds exhibit enhanced affinities for anions like fluoride, chloride, and dihydrogen phosphate compared to non-fluorinated counterparts. The increased affinity is particularly notable for chloride and dihydrogen phosphate anions, with the 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline system displaying an affinity for H2PO4- improved by three orders of magnitude. This advancement allows the compounds to act as naked-eye sensors for phosphate anion, highlighting their potential in environmental monitoring and diagnostic applications P. Anzenbacher et al., Journal of the American Chemical Society, 2000.
Synthesis and Material Science
Shichen Li and colleagues (2022) reported a direct method using trifluoroacetic acid as a CF3 source for synthesizing fluorinated quinazolinones and pyrrolo/indolo[1,2-a]quinoxalines without any catalysts or additives. The method yielded a wide range of fluorinated compounds with efficiencies between 52% and 94%. This approach not only simplifies the synthesis of such fluorinated heterocycles but also opens new pathways in the development of materials and pharmaceuticals with enhanced properties due to the presence of the trifluoromethyl group Shichen Li et al., Synthesis, 2022.
Optical and Morphological Studies
A. Rajalakshmi and N. Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and characterized their optical and morphological properties. The compounds exhibited significant solvatochromism, large Stoke’s shifts, and fluorescence in solid state and Aggregation Induced Emission (AIE) state. These findings demonstrate the potential of tri-fluoromethyl substituted quinoxalines in the development of new photonic materials, optical sensors, and imaging agents with tailored optical properties A. Rajalakshmi & N. Palanisami, Chemical Papers, 2020.
Antibacterial Activity
Y. Asahina et al. (2005) explored the antibacterial activity of novel 1-trifluoromethyl-4-quinolone derivatives. Their study revealed that certain derivatives exhibit antibacterial activity comparable to that of norfloxacin against various bacterial strains. This research underscores the potential of fluorinated quinoxalines in the development of new antibacterial agents, contributing to the fight against resistant bacterial infections Y. Asahina et al., Journal of Medicinal Chemistry, 2005.
Safety and Hazards
Future Directions
Quinoxaline and its derivatives have aroused worldwide interests and endowed them potential application in human and veterinary medicines . The World Health Organization estimated that about 10 million people contracted tuberculosis (TB) in 2019, which was responsible for 1.4 million deaths . Treatment of drug-susceptible active tuberculosis consists of a standard 6-month regimen of four antimicrobials (usually isoniazid, rifampin, pyrazinamide, and ethambutol) . Therefore, there is a need for the development of new drugs based on this scaffold .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, including dna .
Mode of Action
Quinoxaline derivatives are known to cause dna damage . This interaction with DNA could potentially lead to changes in cellular processes, such as replication and transcription, ultimately affecting cell function and viability.
Biochemical Pathways
Quinoxaline derivatives have been associated with the production of reactive oxygen species (ros), cellular deoxygenation, metal chelation, and bioreductive agents . These processes can affect various biochemical pathways and have downstream effects on cellular functions.
Result of Action
Given the potential dna-damaging effects of quinoxaline derivatives , it is plausible that this compound could induce changes at the molecular and cellular levels, potentially leading to cell death.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline are not fully explored yet. Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms
Cellular Effects
Quinoxaline derivatives have been shown to have effects on various types of cells and cellular processes . For instance, one derivative showed the highest activity with MIC value of 3.5 ± 0.2 µM in K562, 15 ± 0.4 µM in HL60 and greater than 20 µM in U937 cell line .
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoxaline derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Quinoxaline derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
Quinoxaline derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Fluorescent probes have been used to reveal the subcellular distribution and the location of a molecular target .
Properties
IUPAC Name |
8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)8-3-4-10-11(6-8)17-5-1-2-9(17)7-16-10/h3-4,6,9,16H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRTCMROMLKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=C(N2C1)C=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)


![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)



![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)
![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)
![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

